(2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal is a complex organic compound with the molecular formula C7H15NO5 This compound is characterized by its multiple hydroxyl groups and a methylamino group attached to a hexanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal typically involves stereoselective reactions to ensure the correct spatial arrangement of its atoms. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures and pH levels to facilitate the formation of the compound without unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of (2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S,4R,5S)-2-Amino-3,4,5,6-tetrahydroxyhexanal: This compound is structurally similar but lacks the methylamino group.
5-Hydroxy-2(5H)-furanone: Another compound with multiple hydroxyl groups, but with a different core structure.
Uniqueness
The uniqueness of (2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal lies in its specific arrangement of hydroxyl and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H15NO5 |
---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal |
InChI |
InChI=1S/C7H15NO5/c1-8-4(2-9)6(12)7(13)5(11)3-10/h2,4-8,10-13H,3H2,1H3/t4-,5+,6+,7+/m1/s1 |
InChI-Schlüssel |
LDDMACCNBZAMSG-BWBBJGPYSA-N |
Isomerische SMILES |
CN[C@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O |
Kanonische SMILES |
CNC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.